2-Ethoxyethyl isoxazolidine-5-carboxylate
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Overview
Description
2-Ethoxyethyl isoxazolidine-5-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It belongs to the class of isoxazolidine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl isoxazolidine-5-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and available reagents . One common method involves the reaction of nitrones with alkenes to form isoxazolidine derivatives. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-aryl nitrones can yield nitro-substituted isoxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl isoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of isoxazolidines with ruthenium tetroxide can lead to the formation of biologically active compounds .
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) is commonly used for the oxidation of isoxazolidines.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of isoxazolidines to their corresponding alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the isoxazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield oxidized isoxazolidine derivatives, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
2-Ethoxyethyl isoxazolidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, isoxazolidine derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- (5-Methoxycarbonyl)isoxazolidine
Uniqueness
2-Ethoxyethyl isoxazolidine-5-carboxylate is unique due to its specific ethoxyethyl group, which can impart distinct chemical and biological properties compared to other isoxazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-ethoxyethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-5-6-12-8(10)7-3-4-9-13-7/h7,9H,2-6H2,1H3 |
InChI Key |
WPQRLSXVWVEDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1CCNO1 |
Origin of Product |
United States |
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